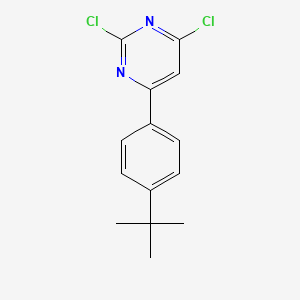
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a tert-butylphenyl group and two chlorine atoms attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine typically involves the reaction of 4-tert-butylphenylboronic acid with 2,6-dichloropyrimidine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tert-butylphenyl group can undergo oxidation to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thio-substituted pyrimidines.
Oxidation Products: Alcohols or ketones derived from the tert-butylphenyl group.
Coupling Products: Complex organic molecules with extended conjugation.
科学的研究の応用
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenyl glycidyl ether
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylphenylacetylene
Comparison: 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is unique due to the presence of both the tert-butylphenyl group and the dichloropyrimidine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-tert-Butylphenylboronic acid is primarily used in coupling reactions, this compound can participate in a wider range of chemical transformations.
特性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C14H14Cl2N2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(15)18-13(16)17-11/h4-8H,1-3H3 |
InChIキー |
GLUXZHRKJLLXRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


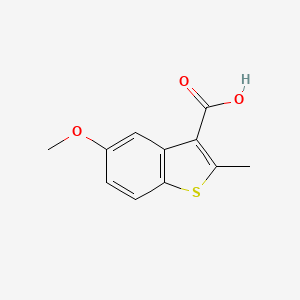
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

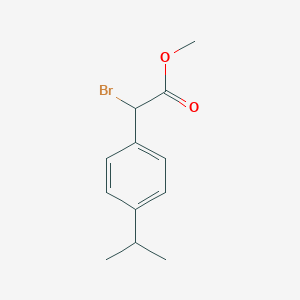
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

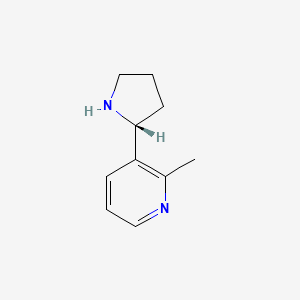
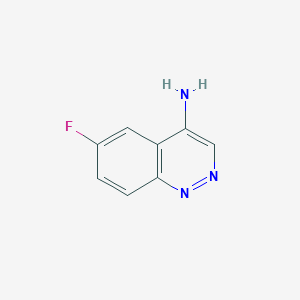
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
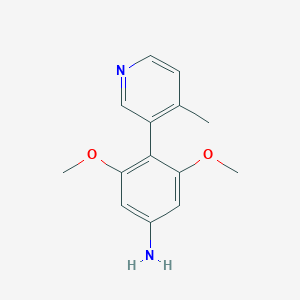
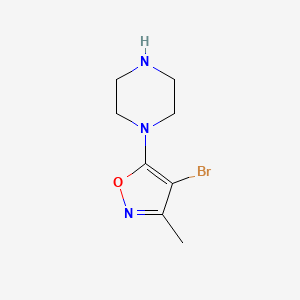
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)


